molecular formula C21H26N4O4S B2787938 4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide CAS No. 887196-66-9

4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide

Cat. No.: B2787938
CAS No.: 887196-66-9
M. Wt: 430.52
InChI Key: PQFVBKZTGCNMTM-UHFFFAOYSA-N
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Description

4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tosyl group and a carboxamide group. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the piperazine ring with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the tosylated piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, industrial processes may employ continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2-oxo-2-phenyl-1-phenylamino-ethyl)-benzamide: Similar structure but with a benzamide group instead of a piperazine ring.

    N-(2-oxo-2-phenyl-1-phenylamino-ethyl)-piperazine-1-carboxamide: Lacks the tosyl group.

Uniqueness

4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide is unique due to the presence of both the tosyl and carboxamide groups on the piperazine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-anilino-2-oxoethyl)-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-17-8-10-19(11-9-17)30(28,29)25(21(27)24-14-12-23(2)13-15-24)16-20(26)22-18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFVBKZTGCNMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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